![molecular formula C10H8ClN3 B1399422 6-(3-Chlorophenyl)pyrimidin-4-amine CAS No. 1192814-53-1](/img/structure/B1399422.png)
6-(3-Chlorophenyl)pyrimidin-4-amine
Overview
Description
“6-(3-Chlorophenyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C10H7Cl2N3 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Synthesis Analysis
The synthesis of pyrimidin-4-amine derivatives has been studied extensively. A series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized . Their structures were confirmed by 1H NMR, 13C NMR, and HRMS .Molecular Structure Analysis
The molecular structure of “6-(3-Chlorophenyl)pyrimidin-4-amine” was confirmed by 1H NMR, 13C NMR, and HRMS . The structure of pyrimidin-4-amine derivatives can be analyzed using these spectroscopic techniques.Scientific Research Applications
Anti-inflammatory Applications
6-(3-Chlorophenyl)pyrimidin-4-amine: has been studied for its potential anti-inflammatory properties. Research indicates that pyrimidine derivatives can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . These findings suggest that this compound could be developed into a novel anti-inflammatory agent with specific target interactions.
Antimicrobial Properties
The antimicrobial potential of pyrimidine derivatives, including 6-(3-Chlorophenyl)pyrimidin-4-amine , is an area of growing interest. These compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Their ability to interact with clinically used antibiotics like ampicillin and kanamycin opens up possibilities for their use in preventing and treating bacterial infections, especially in immunocompromised patients such as those undergoing cancer therapy .
Anticancer Activity
Pyrimidine derivatives are well-known for their anticancer activity, primarily through the inhibition of eukaryotic protein kinases. The structural similarity of 6-(3-Chlorophenyl)pyrimidin-4-amine to these compounds suggests its potential use as an anticancer agent. Its ability to inhibit protein kinases could be leveraged to develop new treatments targeting specific cancer pathways .
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for understanding the pharmacological potential of chemical compounds. 6-(3-Chlorophenyl)pyrimidin-4-amine serves as a key molecule in SAR studies to identify which structural components are critical for biological activity. These studies help in designing more potent and selective agents by modifying the pyrimidine core .
Antitubercular Agents
The structural features of 6-(3-Chlorophenyl)pyrimidin-4-amine make it a candidate for antitubercular drug development. Compounds with similar structures have shown the ability to penetrate bacterial cells and exhibit binding interactions with targets crucial for the survival of tuberculosis-causing bacteria .
Mechanism of Action
Target of Action
The primary target of 6-(3-Chlorophenyl)pyrimidin-4-amine is the Mycobacterium tuberculosis . This compound has shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
Mode of Action
It’s suggested that the compound interacts with its target, leading to inhibition of the growth of mycobacterium tuberculosis .
Biochemical Pathways
It’s known that the compound interferes with the normal functioning of mycobacterium tuberculosis, leading to its inhibition .
Pharmacokinetics
It’s noted that all the potent compounds from this series, including 6-(3-chlorophenyl)pyrimidin-4-amine, have a clogp value less than 4 and molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .
Result of Action
The result of the action of 6-(3-Chlorophenyl)pyrimidin-4-amine is the inhibition of the growth of Mycobacterium tuberculosis . This compound has shown in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC 90 values of 0.488–62.5 µM .
properties
IUPAC Name |
6-(3-chlorophenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQBVXRVGUVSCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chlorophenyl)pyrimidin-4-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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